molecular formula C7H6N2O2S B1304841 4-Nitrobenzothioamide CAS No. 26060-30-0

4-Nitrobenzothioamide

Cat. No. B1304841
CAS RN: 26060-30-0
M. Wt: 182.2 g/mol
InChI Key: MDBQPBMIZPCKAJ-UHFFFAOYSA-N
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Description

4-Nitrobenzothioamide (CAS# 26060-30-0) is a useful research chemical . It has a molecular weight of 182.20 and a molecular formula of C7H6N2O2S . The compound appears as a yellow crystalline .

Scientific Research Applications

Detection and Analysis Techniques

  • Enhancing Detection of Estrogens : A study by Higashi et al. (2006) discussed a procedure using derivatization to improve the detection of estrogens in biological fluids. The process involved liquid chromatography and electron capture atmospheric pressure chemical ionization-mass spectrometry. Among various reagents, 4-nitrobenzenesulfonyl chloride was found to be particularly effective, significantly enhancing detection sensitivity.

  • Analyzing Carbohydrates : A method for the sensitive determination of carbohydrates using high-performance liquid chromatography was developed by Nachtmann & Budna (1977). This technique involved the separation and detection of 4-nitrobenzoates of various sugars, offering high sensitivity and rapid analysis.

Safety And Hazards

4-Nitrobenzothioamide is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

4-nitrobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBQPBMIZPCKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388209
Record name 4-Nitrobenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzothioamide

CAS RN

26060-30-0
Record name 4-Nitrobenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrobenzene-1-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.06 g (15 mmol) of Lawesson reagent is added to a solution of 4.15 g (25 mmol) of 4-nitrobenzamide in 100 ml of 1,4-dioxan. The reaction mixture is heated under reflux for two hours. After the solution has returned to ambient temperature, it is poured into 150 ml of water and extracted with 5 times 100 ml of ethyl acetate. The organic solution is dried over magnesium sulphate, filtered and concentrated under vacuum in order to produce a yellow oil which is purified on a silica gel column (eluant: heptane/ethyl acetate 1/1). The pure fractions are collected and concentrated under vacuum. 3.26 g of a yellow powder is obtained with a yield of 72%. Melting point: 165-167° C.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitrobenzothioamide
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4-Nitrobenzothioamide
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4-Nitrobenzothioamide
Reactant of Route 4
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4-Nitrobenzothioamide
Reactant of Route 5
4-Nitrobenzothioamide
Reactant of Route 6
4-Nitrobenzothioamide

Citations

For This Compound
21
Citations
V Ragha Suma, R Sreenivasulu… - Russian Journal of …, 2019 - Springer
… Its following cyclization with 4-nitrobenzothioamide (6) in presence of AlCl3 led to compound 7. The nitro group of the precursor 7 was reduced by zinc dust into the corresponding …
Number of citations: 3 link.springer.com
S Shahinshavali, R Sreenivasulu… - Russian Journal of …, 2019 - Springer
… The following reaction of the intermediate 5 with 4-nitrobenzothioamide 6 in presence of AlCl3 gave the product of cycloaddition 7, which reacted with hydroxylamine hydrochloride to …
Number of citations: 29 link.springer.com
Y Naffaa - 2023 - scholarworks.calstate.edu
… Table 5: Volumes of solutions used per assay of N-Hydroxy-4-nitrobenzothioamide and Fe3+ … Figure 20: 1H-NMR spectrum of N-Hydroxy-4-nitrobenzothioamide in CDCl3 …
Number of citations: 0 scholarworks.calstate.edu
VR Sumaa, R Sreenivasuluc… - RUSSIAN JOURNAL …, 2019 - ccets.cgg.gov.in
… Its following cyclization with 4-nitrobenzothioamide (6) in presence of AlCl3 led to compound 7. The nitro group of the precursor 7 was reduced by zinc dust into the corresponding …
Number of citations: 0 ccets.cgg.gov.in
G Bolakatti, M Palkar, M Katagi, G Hampannavar… - Journal of Molecular …, 2021 - Elsevier
… The cyclization of N-(3,4-disubstituted-phenyl)−4-nitrobenzothioamide with potassium ferricynide in presence of aqueous sodium hydroxide afforded 6,7-substituted-2-(4-nitrophenyl)…
Number of citations: 13 www.sciencedirect.com
L Firoozpour, A Mokhtari, S Moghimi… - Journal of Sciences …, 2018 - jsciences.ut.ac.ir
Cancer is a leading cause of death worldwide. Many heterocyclic cores are present in the structures of clinically approved anticancer drugs. Meanwhile, benzothiazoles have been …
Number of citations: 5 jsciences.ut.ac.ir
J Louvel, D Guo, M Agliardi, TAM Mocking… - Journal of medicinal …, 2014 - ACS Publications
We report the synthesis and evaluation of previously unreported 4-amino-6-aryl-5-cyano-2-thiopyrimidines as selective human adenosine A 1 receptor (hA 1 AR) agonists with tunable …
Number of citations: 58 pubs.acs.org
GH Elgemeie, RA Azzam, RR Osman - Inorganica Chimica Acta, 2020 - Elsevier
… [(4-hydroxyphenyl)-4-azaneyl)(4-nitrophen)]methanone 22 which when heated with Lawesson's reagent in ethyl alcohol yielded N-(4-hydroxyphenyl)-4-nitrobenzothioamide 23. The …
Number of citations: 21 www.sciencedirect.com
AVS Rao, K Swapna, SP Shaik, VL Nayak… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of colchicine site binding tubulin inhibitors were synthesized by the modification of the combretastatin pharmacophore. The ring B was replaced by the pharmacologically …
Number of citations: 48 www.sciencedirect.com
N Hai Nam, P Thi Phuong Dung… - Medicinal …, 2011 - ingentaconnect.com
A series of 2-phenylbenzothiazoles has been synthesized either by i) condensation of different aromatic aldehydes with 2-aminothiophenol or ii) condensation of N-(2-chlorophenyl)…
Number of citations: 13 www.ingentaconnect.com

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